(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Thioether formation:
Amide formation: The final step involves the coupling of the oxadiazole derivative with benzoyl chloride or a similar reagent to form the benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the cinnamyl group, potentially leading to ring-opened products or reduced alkenes.
Substitution: The benzamide group can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a drug candidate due to its biological activities.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The cinnamylthio group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((5-(phenylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- (E)-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Uniqueness
(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of the cinnamylthio group, which may impart distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(16-11-5-2-6-12-16)20-14-17-21-22-19(24-17)25-13-7-10-15-8-3-1-4-9-15/h1-12H,13-14H2,(H,20,23)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZDYPGCVSQQQB-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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